molecular formula C15H15FN2O4S B2554755 Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate CAS No. 1007933-01-8

Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

Cat. No. B2554755
CAS RN: 1007933-01-8
M. Wt: 338.35
InChI Key: UUVYSRUTOWFSNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazolo[3,4-a]pyrazine ring, the introduction of the fluorobenzyl group, and the formation of the methyl ester . The exact methods would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The thiazolo[3,4-a]pyrazine ring system is a bicyclic structure containing nitrogen and sulfur atoms . The 4-fluorobenzyl group would add additional complexity and the methyl ester would provide a site of potential reactivity.


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The thiazolo[3,4-a]pyrazine ring might be susceptible to reactions with electrophiles or nucleophiles, and the ester group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the ester group might make it somewhat polar, and the aromatic ring systems could contribute to its stability .

Scientific Research Applications

Anticancer Activity

Compounds related to Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate have been investigated for their potential anticancer properties. For instance, a study by Liu et al. (2019) synthesized and evaluated novel pyrazole with benzo[d]thiazoles for cytotoxicity and apoptotic activity, revealing potential as anticancer compounds, particularly against triple-negative breast cancer cell line MDA-MB-231 and other cancer cell lines (Liu et al., 2019). Additionally, Hammam et al. (2005) found that fluoro-substituted benzo[b]pyran derivatives showed anticancer activity at low concentrations compared to a reference drug, highlighting their potential in cancer treatment (Hammam et al., 2005).

Monoamine Oxidase Inhibitory Activity

Research by Ahmad et al. (2019) on 4,6-dihydrobenzo[c]pyrano[2,3‐e][1,2]thiazine 5,5‐dioxides, which are structurally related, revealed their selective inhibitory activities on monoamine oxidase A and B. This suggests potential applications in neuropsychiatric and neurodegenerative disorders (Ahmad et al., 2019).

Synthesis of Novel Compounds

Holzer et al. (2010) presented a synthesis method for fluoro-substituted chromeno[2,3- c ]pyrazol- and [1]benzothieno[2′,3′:5,6]pyrano[2,3- c ]pyrazol-4(1 H )-ones. These compounds, bearing structural similarities, offer insights into the synthesis of complex molecules for various pharmacological applications (Holzer et al., 2010).

Pharmacological Applications

Other studies explored the synthesis and pharmacological evaluation of compounds similar to Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate. For example, Alam et al. (2010) investigated thiazolo[3,2-a]pyrimidines for anti-inflammatory and antinociceptive activities, suggesting their therapeutic potential in related areas (Alam et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clear from its structure alone. If it has biological activity, it could potentially interact with a variety of biological targets. The presence of a fluorobenzyl group might suggest potential interactions with aromatic amino acids in proteins .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical properties, chemical reactivity, and potential biological activity .

properties

IUPAC Name

methyl 7-[(4-fluorophenyl)methyl]-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S/c1-22-15(21)14-18-11(8-23-14)13(20)17(7-12(18)19)6-9-2-4-10(16)5-3-9/h2-5,11,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVYSRUTOWFSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

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